Cas no 2322869-99-6 ((2S)-3,3,3-trifluoropropane-1,2-diamine;dihydrochloride)

(2S)-3,3,3-Trifluoropropane-1,2-diamine dihydrochloride is a chiral diamine compound featuring a trifluoromethyl group, enhancing its utility in asymmetric synthesis and pharmaceutical applications. The stereospecific (2S) configuration ensures high enantioselectivity, making it valuable for constructing biologically active molecules. The dihydrochloride salt form improves stability and solubility, facilitating handling in aqueous and organic media. Its trifluoromethyl group contributes to increased metabolic stability and lipophilicity, beneficial in drug design. This compound serves as a versatile intermediate in medicinal chemistry, particularly for developing fluorinated analogs of bioactive amines. Its well-defined structure and purity make it suitable for research and industrial-scale applications requiring precise stereochemical control.
(2S)-3,3,3-trifluoropropane-1,2-diamine;dihydrochloride structure
2322869-99-6 structure
Product name:(2S)-3,3,3-trifluoropropane-1,2-diamine;dihydrochloride
CAS No:2322869-99-6
MF:C3H9Cl2F3N2
MW:201.02
CID:5046736
PubChem ID:154984059

(2S)-3,3,3-trifluoropropane-1,2-diamine;dihydrochloride Chemical and Physical Properties

Names and Identifiers

    • (2S)-3,3,3-trifluoropropane-1,2-diamine;dihydrochloride
    • (2S)-3,3,3-trifluoropropane-1,2-diamine dihydrochloride
    • (S)-3,3,3-TRIFLUOROPROPANE-1,2-DIAMINE 2HCL
    • SCHEMBL22207610
    • (2S)-3,3,3-trifluoropropane-1,2-diamine diHCl
    • 2322869-99-6
    • CS-0343184
    • MFCD16615708
    • (S)-3,3,3-Trifluoropropane-1,2-diaminedihydrochloride
    • AT22058
    • (S)-3,3,3-Trifluoropropane-1,2-diamine dihydrochloride
    • Inchi: 1S/C3H7F3N2.2ClH/c4-3(5,6)2(8)1-7;;/h2H,1,7-8H2;2*1H/t2-;;/m0../s1
    • InChI Key: PWIDCEVCHKDDMQ-JIZZDEOASA-N
    • SMILES: FC(F)(F)[C@@H](N)CN.Cl.Cl

Computed Properties

  • Exact Mass: 200.0094882g/mol
  • Monoisotopic Mass: 200.0094882g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 69.4
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52Ų

(2S)-3,3,3-trifluoropropane-1,2-diamine;dihydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB596189-100mg
(2S)-3,3,3-Trifluoropropane-1,2-diamine dihydrochloride, 95%; .
2322869-99-6 95%
100mg
€247.70 2024-04-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU8272-1-100.0mg
(2S)-3,3,3-trifluoropropane-1,2-diamine dihydrochloride
2322869-99-6 97%
100.0mg
¥845.0000 2024-08-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU8272-1-1.0g
(2S)-3,3,3-trifluoropropane-1,2-diamine dihydrochloride
2322869-99-6 97%
1.0g
¥2817.0000 2024-08-03
Chemenu
CM610521-5g
(S)-3,3,3-trifluoropropane-1,2-diamine dihydrochloride
2322869-99-6 95%+
5g
$1292 2024-07-28
Aaron
AR01X0KO-5g
(S)-3,3,3-Trifluoropropane-1,2-Diamine Dihydrochloride
2322869-99-6 97%
5g
$952.00 2025-02-12
Chemenu
CM610521-250mg
(S)-3,3,3-trifluoropropane-1,2-diamine dihydrochloride
2322869-99-6 95%+
250mg
$398 2024-07-28
Chemenu
CM610521-1g
(S)-3,3,3-trifluoropropane-1,2-diamine dihydrochloride
2322869-99-6 95%+
1g
$513 2024-07-28
Chemenu
CM610521-10g
(S)-3,3,3-trifluoropropane-1,2-diamine dihydrochloride
2322869-99-6 95%+
10g
$2183 2024-07-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU8272-1-500.0mg
(2S)-3,3,3-trifluoropropane-1,2-diamine dihydrochloride
2322869-99-6 97%
500.0mg
¥1881.0000 2024-08-03
abcr
AB596189-250mg
(2S)-3,3,3-Trifluoropropane-1,2-diamine dihydrochloride, 95%; .
2322869-99-6 95%
250mg
€313.30 2024-04-18

Additional information on (2S)-3,3,3-trifluoropropane-1,2-diamine;dihydrochloride

Introduction to (2S)-3,3,3-trifluoropropane-1,2-diamine; dihydrochloride (CAS No. 2322869-99-6)

(2S)-3,3,3-trifluoropropane-1,2-diamine; dihydrochloride, with the CAS number 2322869-99-6, is a significant compound in the field of pharmaceutical chemistry and biotechnology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The presence of fluorine atoms in its structure imparts distinct chemical characteristics that make it a valuable candidate for various synthetic and medicinal chemistry applications.

The molecular structure of (2S)-3,3,3-trifluoropropane-1,2-diamine; dihydrochloride consists of a propane backbone with three fluorine atoms substituting at the 3-position and two amino groups at the 1 and 2 positions. The stereochemistry indicated by the (2S) configuration suggests a specific spatial arrangement of atoms, which can influence its biological activity and interactions with biological targets. This stereochemical specificity is crucial in pharmaceutical development, as it can significantly affect the efficacy and selectivity of a drug.

In recent years, there has been growing interest in fluorinated compounds due to their enhanced metabolic stability, lipophilicity, and binding affinity to biological targets. The introduction of fluorine atoms into organic molecules often leads to improved pharmacokinetic properties, making these compounds more suitable for therapeutic applications. Research has shown that fluorinated amines can exhibit potent activity against various diseases, including cancer and infectious disorders.

One of the most compelling aspects of (2S)-3,3,3-trifluoropropane-1,2-diamine; dihydrochloride is its potential as a building block for more complex pharmacophores. The combination of the amino groups and the fluorinated propane backbone provides multiple sites for further functionalization. This flexibility allows chemists to design novel molecules with tailored properties for specific therapeutic purposes. For instance, the amino groups can be used to form amides or ureas, while the fluorine atoms can be engaged in hydrogen bonding or metal coordination interactions.

Recent studies have explored the use of fluorinated diamines in the development of antimicrobial agents. The unique electronic properties of fluorine can disrupt bacterial cell membranes or interfere with essential metabolic pathways. Additionally, the stereochemical configuration of (2S)-3,3,3-trifluoropropane-1,2-diamine; dihydrochloride may play a role in modulating enzyme activity by selectively binding to specific pockets on target proteins. This has opened up new avenues for research in drug discovery and development.

The dihydrochloride salt form of this compound enhances its solubility in water, making it more suitable for formulation into pharmaceutical products. Solubility is a critical factor in drug delivery systems, as it affects bioavailability and therapeutic efficacy. By incorporating this salt form, researchers can improve the pharmacokinetic profile of drugs derived from this compound.

In conclusion, (2S)-3,3,3-trifluoropropane-1,2-diamine; dihydrochloride (CAS No. 2322869-99-6) is a versatile and promising compound with significant potential in pharmaceutical chemistry. Its unique structural features and stereochemical configuration make it an attractive candidate for further research and development. As our understanding of fluorinated compounds continues to grow, so too will their applications in medicine and biotechnology.

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Amadis Chemical Company Limited
(CAS:2322869-99-6)(2S)-3,3,3-trifluoropropane-1,2-diamine;dihydrochloride
A946510
Purity:99%
Quantity:1g
Price ($):391.0